1-Methylbenzimidazole-5-carboxamide
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Overview
Description
1-Methylbenzimidazole-5-carboxamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are commonly used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 1-position and a carboxamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylbenzimidazole-5-carboxamide can be synthesized through various methodsAnother method involves the reaction of 1-methyl-2-nitroaniline with formamide under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methylbenzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methylbenzimidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl and carboxamide groups.
2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position.
5-Nitrobenzimidazole: Contains a nitro group at the 5-position instead of a carboxamide group.
Uniqueness
1-Methylbenzimidazole-5-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, bioavailability, and potential therapeutic effects compared to other benzimidazole derivatives .
Properties
CAS No. |
90564-71-9 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h2-5H,1H3,(H2,10,13) |
InChI Key |
GCDGCOQSXIVIMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)N |
Origin of Product |
United States |
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